molecular formula C13H11N3O4 B12562367 6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one CAS No. 193332-64-8

6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one

Cat. No.: B12562367
CAS No.: 193332-64-8
M. Wt: 273.24 g/mol
InChI Key: OUWFMPIPCPHLBM-UHFFFAOYSA-N
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Description

6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazinylidene group attached to a nitrocyclohexadienone ring, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one typically involves the reaction of 2-methoxyphenylhydrazine with 4-nitrocyclohexa-2,4-dien-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different chemical properties.

    Substitution: The hydrazinylidene group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with biological molecules, affecting their function. The nitro group can undergo redox reactions, influencing cellular processes. The compound’s overall effect is determined by its ability to modulate specific pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxyphenyl)hydrazinylidene]-4-oxobutanoic acid
  • 2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acid

Uniqueness

6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

193332-64-8

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

2-[(2-methoxyphenyl)diazenyl]-4-nitrophenol

InChI

InChI=1S/C13H11N3O4/c1-20-13-5-3-2-4-10(13)14-15-11-8-9(16(18)19)6-7-12(11)17/h2-8,17H,1H3

InChI Key

OUWFMPIPCPHLBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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